ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate
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Overview
Description
Ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group and an amino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate typically involves the reaction of ethyl acetoacetate with 2-aminophenylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction parameters and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: This compound shares a similar amino-substituted phenyl group and is used in various chemical and biological applications.
Ethyl crotonate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
Uniqueness
Ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate is unique due to the presence of both an ester and an amino group, allowing it to participate in a wide range of chemical reactions and making it valuable in diverse research fields.
Properties
CAS No. |
79923-70-9 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl (E)-3-(2-aminoanilino)but-2-enoate |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-12(15)8-9(2)14-11-7-5-4-6-10(11)13/h4-8,14H,3,13H2,1-2H3/b9-8+ |
InChI Key |
QIYDEADWGTUJTL-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=CC=CC=C1N |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC=CC=C1N |
Origin of Product |
United States |
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